

An In-depth Technical Guide to 1-(Bromomethyl)-4-(methylsulfonyl)benzene

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Compound of Interest

Compound Name:	1-(Bromomethyl)-4-(methylsulfonyl)benzene
Cat. No.:	B1295055

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Bromomethyl)-4-(methylsulfonyl)benzene**, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application in the context of drug discovery, including a conceptual signaling pathway where its derivatives have shown potential.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-(Bromomethyl)-4-(methylsulfonyl)benzene** is a substituted aromatic hydrocarbon.^[1] It is also commonly known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Table 1: IUPAC Name and Synonyms

Type	Name
IUPAC Name	1-(Bromomethyl)-4-(methylsulfonyl)benzene
Synonyms	4-(Methylsulfonyl)benzyl bromide
	4-Methylsulphonylbenzyl bromide
	4-(Bromomethyl)phenyl methyl sulfone

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of **1-(Bromomethyl)-4-(methylsulfonyl)benzene** is crucial for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

Table 2: Quantitative Physicochemical and Spectral Data

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO ₂ S	[1]
Molecular Weight	249.13 g/mol	[1]
Appearance	White to beige crystalline powder	
Melting Point	82-86 °C	
Boiling Point	375.2 ± 34.0 °C (Predicted)	
Solubility	Soluble in methanol and dichloromethane.	
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	7.95 (d, J=8.4 Hz, 2H), 7.61 (d, J=8.4 Hz, 2H), 4.53 (s, 2H), 3.08 (s, 3H)	
SMILES	CS(=O)(=O)c1ccc(CBr)cc1	[1]

Experimental Protocols: Synthesis

The synthesis of **1-(Bromomethyl)-4-(methylsulfonyl)benzene** is typically achieved through the bromination of the corresponding alcohol, (4-(methylsulfonyl)phenyl)methanol. The following is a detailed experimental protocol adapted from established synthetic methods.

Materials:

- (4-(methylsulfonyl)phenyl)methanol
- Methanesulfonyl chloride
- Triethylamine
- Acetone
- Lithium bromide
- Dichloromethane
- Water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of (4-(methylsulfonyl)phenyl)methanol (2.00 g, 10.7 mmol) and triethylamine (2.24 mL, 16.1 mmol) in acetone (25 mL) at 0 °C, slowly add methanesulfonyl chloride (1.00 mL, 12.9 mmol) dropwise.
- Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes.
- Filter the reaction mixture.
- To the filtrate, add lithium bromide (4.66 g, 53.7 mmol) in three portions at 0 °C.
- Allow the resulting mixture to stir at 0 °C for 5 minutes, then warm to room temperature and continue stirring for 1.5 hours.
- Filter the mixture again and concentrate the filtrate under reduced pressure.

- Dilute the residue with 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield **1-(bromomethyl)-4-(methylsulfonyl)benzene** as a white solid.

Role in Drug Discovery and Signaling Pathways

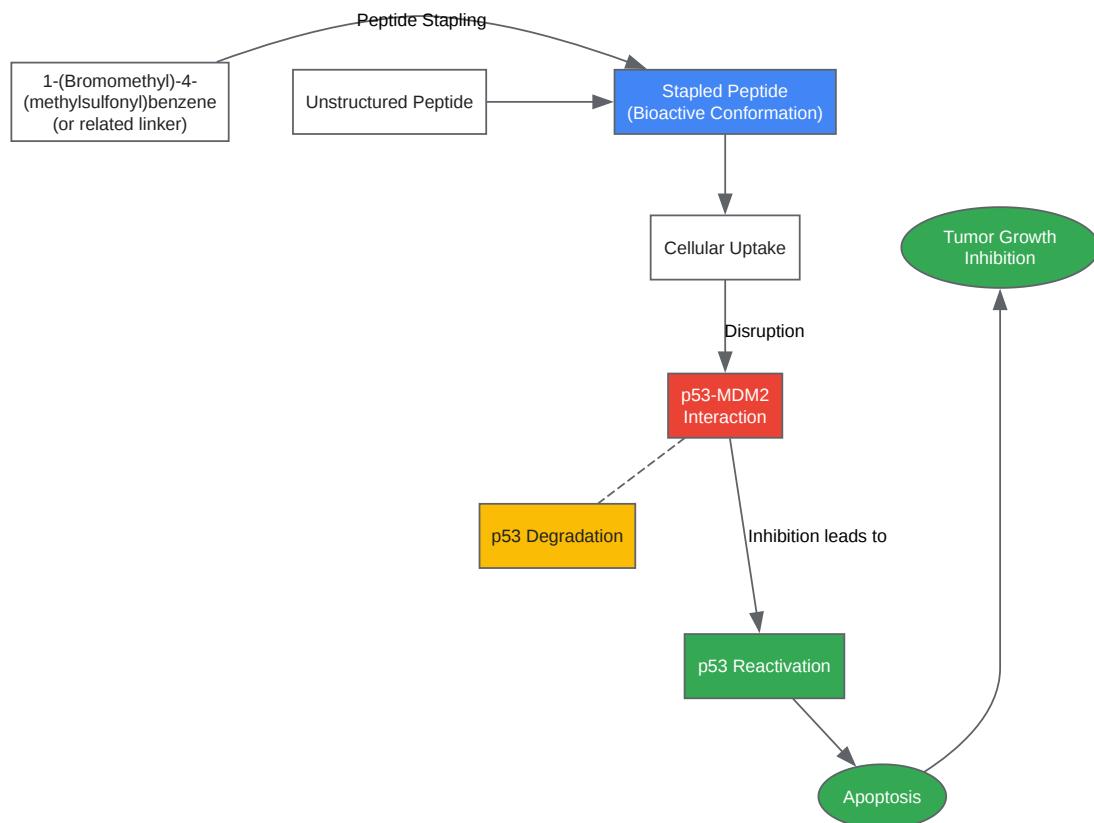
1-(Bromomethyl)-4-(methylsulfonyl)benzene is a valuable building block in medicinal chemistry due to its reactive bromomethyl group, which allows for its conjugation to various molecular scaffolds. While this compound itself is not known to directly target a specific biological pathway, its derivatives have been explored in the development of novel therapeutics, particularly in cancer research.

One key application of related bifunctional linkers, such as bis(bromomethyl)benzenes, is in the "stapling" of peptides.^[1] This technique is used to constrain a peptide into its bioactive conformation, often an α -helix, to enhance its binding affinity to a target protein and improve its cell permeability and stability. A prominent example of a pathway targeted by such stapled peptides is the p53-MDM2 protein-protein interaction.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. In many cancers, the p53-MDM2 interaction is a key therapeutic target. Stapled peptides designed to mimic the p53 helix can disrupt this interaction, thereby reactivating p53 and inducing apoptosis in cancer cells.

Below is a conceptual workflow illustrating the synthesis of a hypothetical peptide-based drug using a bifunctional linker and its subsequent mechanism of action in the p53-MDM2 pathway.

Conceptual Workflow: From Synthesis to a Targeted Signaling Pathway

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References

- 1. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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